3,3,7,8-tetramethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
3,3,7,8-tetramethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.18959167 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis : A new synthesis method has been developed for novel derivatives of 11-[(o- m- and p-substituted)-phenyl]-8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, demonstrating potential pharmacological activity in the central nervous system. The final products were obtained by condensation and cyclization, indicating the compound's versatility in chemical synthesis (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).
Spectral Properties and Mass Spectral Fragmentation : Mass spectral fragmentation studies of derivatives containing various substituents on the phenyl ring provide insights into their chemical behavior under electron impact. These studies are crucial for understanding the compound's behavior in different chemical environments (Arellano, Martínez, & Cortés, 1982).
Biological and Pharmacological Applications
- Analgesic Activity : One of the derivatives, the 11-phenyl derivative, has demonstrated moderate analgesic activity. This suggestspotential use in developing new pain-relief medications (Matsuo, Yoshida, Ohta, & Tanaka, 1985).
- Potential CNS Pharmacological Properties : Certain derivatives have been synthesized with potential biological and pharmacological activities as anticonvulsant and schizophrenia treatment in the centralnervous system. This highlights the compound's relevance in the development of treatments for neurological disorders (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).
Chemical Applications
- Corrosion Inhibition : Derivatives based on this compound have been explored for their anti-corrosion properties for mild steel in acidic media. This application is significant in materials science, particularly in protecting industrial metals against corrosion (Laabaissi et al., 2021).
Luminescence and Complex Formation
- Chemosensor for Metal Cations : Certain derivatives have been identified as effective and selective fluorescent chemosensors for Cd2+ cations. This application is crucial in environmental monitoring and analytical chemistry for detecting specific metal ions (Tolpygin et al., 2012).
Properties
IUPAC Name |
2,3,9,9-tetramethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-13-9-17-18(10-14(13)2)25-22(15-5-7-16(8-6-15)26(28)29)21-19(24-17)11-23(3,4)12-20(21)27/h5-10,22,24-25H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLVBYAAVLSDGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CC(C3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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